3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride
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Overview
Description
3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride: is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.63 g/mol . This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been reported to target rpn6, a subunit of the 26s proteasome , and carbonic anhydrase . These targets play crucial roles in protein degradation and pH regulation, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related 1,3,4-oxadiazole derivatives have been reported to act on several enzymes and pathways, including thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase, and the nf-kb signaling pathway .
Pharmacokinetics
Similar 1,3,4-oxadiazole derivatives have been reported to have positive oral bioavailability , suggesting that this compound might also exhibit favorable absorption, distribution, metabolism, and excretion properties.
Result of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit antiviral activity against various viruses of the flaviviridae family, such as zika, dengue, japanese encephalitis, and classical swine fever viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride typically involves the cyclization of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . Another method involves the use of tert-butylamidoxime and 4-aminobenzonitrile in the presence of p-toluenesulfonic acid and zinc chloride as catalysts .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium dichloroisocyanurate is commonly used as an oxidizing agent.
Reduction: Zinc chloride and other reducing agents are used in reduction reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitro-oxadiazole derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Biology: The compound has shown potential as an anti-infective agent, with activity against bacterial and viral pathogens .
Medicine: Research has indicated that derivatives of this compound may have anticancer properties, making it a candidate for further investigation in oncology .
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Comparison with Similar Compounds
- 1,2,3-oxadiazole
- 1,2,5-oxadiazole
- 1,3,4-oxadiazole
Comparison: 3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, this compound has shown a broader spectrum of biological activities and greater potential in drug discovery .
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIIONKCBPSCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052406-10-6 |
Source
|
Record name | 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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